Arginine glutamate

概要

説明

肝臓療法で一般的に使用され、医学および生化学において様々な用途があります 。アルギニンは塩基性アミノ酸であり、グルタミン酸は酸性アミノ酸であり、その組み合わせにより、治療目的のために有益なユニークな特性を持つ化合物が生まれます。

準備方法

合成ルートと反応条件: アルギニングルタミン酸の調製には、アルギニンとグルタミン酸を等モル量、蒸留水に反応させる方法があります。混合物を加熱して両方のアミノ酸を完全に溶解します。 次に溶液を冷却すると、アルギニングルタミン酸が沈殿します .

工業的生産方法: 工業的な設定では、アルギニングルタミン酸の生産は同様のプロセスに従いますが、より大規模に行われます。反応条件は、高純度と収率を確保するために注意深く制御されます。 結晶化やろ過などの高度な精製技術を使用することで、医薬品用途に適した製品を得ることができます .

化学反応の分析

反応の種類: アルギニングルタミン酸は、次のような様々な化学反応を起こします。

酸化: アルギニングルタミン酸は、酸化剤の存在下で酸化されて、さまざまな生成物になる可能性があります。

還元: 還元剤はアルギニングルタミン酸を還元形に変換できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロアルカン、アシルクロリド.

生成する主な生成物: これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって一酸化窒素や他の窒素含有化合物が生成される可能性がありますが、還元によってより単純なアミノ酸が生成される可能性があります .

4. 科学研究における用途

アルギニングルタミン酸は、科学研究において幅広い用途があります。

化学: これは、様々な化学反応における試薬として、およびタンパク質製剤中の安定剤として使用されます.

生物学: アルギニングルタミン酸は、細胞代謝において役割を果たし、アミノ酸の生合成と代謝に関する研究で使用されます.

医学: これは、特に高アンモニア血症の治療のための肝臓療法に使用されます。

産業: アルギニングルタミン酸は、治療用タンパク質の製剤に使用され、高濃度タンパク質製剤の粘度調整剤として使用されます.

科学的研究の応用

Arginine glutamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in protein formulations.

Medicine: It is used in liver therapy, particularly for treating hyperammonemia.

作用機序

アルギニングルタミン酸の作用機序には、様々な代謝経路におけるその役割が関係しています。アルギニンは、体内の重要なシグナル伝達分子である一酸化窒素の合成の前駆体です。 一方、グルタミン酸は神経伝達に関与し、他のアミノ酸の合成の前駆体として役立ちます 。これらは、代謝プロセスを調節し、タンパク質の安定性を高めることで、共同してその効果を発揮します。

類似化合物:

グルタミン: 窒素代謝とタンパク質合成に関与するもう1つのアミノ酸。

プロリン: コラーゲンの合成と創傷治癒において役割を果たすアミノ酸。

ヒスチジン: ヒスタミンの合成とタンパク質の構造維持に関与するアミノ酸.

アルギニングルタミン酸の独自性: アルギニングルタミン酸は、塩基性アミノ酸と酸性アミノ酸が組み合わさっているため、治療用途に有益な独自の特性を持っています。 その製剤中のタンパク質を安定させ、粘度を低下させる能力は、特に製薬業界で価値があります .

類似化合物との比較

Glutamine: Another amino acid involved in nitrogen metabolism and protein synthesis.

Proline: An amino acid that plays a role in collagen synthesis and wound healing.

Histidine: An amino acid involved in the synthesis of histamine and in maintaining the structure of proteins.

Uniqueness of Arginine Glutamate: this compound is unique due to its combination of basic and acidic amino acids, which provides it with distinct properties beneficial for therapeutic applications. Its ability to stabilize proteins and reduce viscosity in formulations makes it particularly valuable in the pharmaceutical industry .

生物活性

Arginine glutamate (Arg·Glu) is a dipeptide formed from the amino acids arginine and glutamate. This compound has garnered attention for its potential biological activities, particularly in the realms of cellular metabolism, neurobiology, and immunology. This article synthesizes current research findings regarding the biological activity of Arg·Glu, highlighting its mechanisms of action, effects on cell viability, and implications in various physiological processes.

Nitric Oxide Production

Arginine serves as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO). NO plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The presence of glutamate enhances this process by modulating the activity of NOS, thereby influencing NO production and its downstream effects on cellular signaling pathways .

Neurotransmission

Glutamate is a principal excitatory neurotransmitter in the central nervous system (CNS). It influences synaptic plasticity and cognitive functions. Arg·Glu may enhance glutamate's neurotransmitter functions by acting on specific receptor subtypes, such as NMDA and AMPA receptors, which are critical for synaptic transmission and plasticity .

In Vitro Studies

Research has demonstrated that Arg·Glu does not exhibit detrimental effects on cell viability compared to sodium chloride (NaCl) at equivalent osmolalities. In studies involving THP-1 monocytes and human primary fibroblasts, Arg·Glu showed comparable toxicity levels to NaCl, indicating that both compounds can induce apoptosis under high osmotic conditions without triggering significant inflammatory responses .

| Cell Type | Treatment | Viability Outcome |

|---|---|---|

| THP-1 Monocytes | Arg·Glu | No significant toxicity |

| NaCl | Comparable toxicity | |

| Human Fibroblasts | Arg·Glu | Significant decline at ~400 mOsm/kg |

| NaCl | Significant decline at ~400 mOsm/kg |

Implications in Reproductive Health

Arg·Glu has been implicated in reproductive health, particularly in sheep. Studies suggest that supplementation with arginine during critical periods of pregnancy enhances embryonic survival rates and improves overall pregnancy outcomes. This effect is thought to be mediated through enhanced NO production and improved blood flow to reproductive tissues .

Study on Immunological Effects

In a study examining the immunomodulatory effects of Arg·Glu, researchers found that it could modulate cytokine production in immune cells. Specifically, Arg·Glu treatment resulted in altered interleukin-8 expression, suggesting potential applications in therapeutic formulations aimed at modulating immune responses .

Neuroprotective Effects

Another study explored the neuroprotective properties of Arg·Glu against oxidative stress-induced neuronal damage. The findings indicated that Arg·Glu could mitigate cell death caused by oxidative stress, potentially through its antioxidant properties or by enhancing cellular signaling pathways involved in survival .

特性

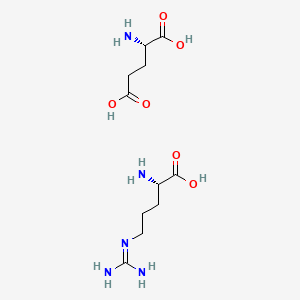

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;2-aminopentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEWUBJVAHOGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91250-27-0, 4320-30-3 | |

| Record name | NSC164937 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。